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Compound of Interest

Compound Name: 6-Morpholinopyridin-2-amine

CAS No.: 400774-96-1

Cat. No.: B1319088

Get Quote

Abstract
This application note details a robust, scalable protocol for the synthesis of 6-
Morpholinopyridin-2-amine, a critical intermediate in the development of kinase inhibitors

(e.g., PI3K, mTOR pathways). While laboratory-scale synthesis often relies on expensive

palladium-catalyzed aminations of commercially available 2-amino-6-chloropyridine, this guide

prioritizes a cost-effective, two-step process starting from 2,6-dichloropyridine. This route

minimizes raw material costs and avoids chromatographic purification, utilizing controlled

crystallization for intermediate and final product isolation. The protocol is designed for transfer

from gram-scale optimization to kilogram-scale production.

Retrosynthetic Analysis & Strategy
The synthesis poses a regioselectivity challenge due to the symmetry of the starting material

(2,6-dichloropyridine) and the deactivating nature of the first substituent introduced.
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Feature
Route A: The "Nucleophile

First" Approach

(Recommended)

Route B: The "Ammonia

First" Approach

Starting Material 2,6-Dichloropyridine 2-Amino-6-chloropyridine

Step 1
SNAr with Morpholine (Mild,

High Yield)

SNAr with Morpholine

(Difficult)

Intermediate
4-(6-chloropyridin-2-

yl)morpholine
N/A (Direct Step)

Step 2
Amination (NH3/Cu or Pd-

catalyzed)
N/A

Scale-Up Viability

High. Intermediates are stable

solids; purification via

crystallization.[1]

Low. Requires forcing

conditions (high T) or

expensive Pd catalysts to

displace Cl on the electron-rich

aminopyridine ring.

Selected Route (Route A):

Selective Monosubstitution: Reaction of 2,6-dichloropyridine with morpholine.

Amination: Conversion of the remaining chloride to an amine using aqueous ammonia (high

pressure) or a catalytic system.

6-Morpholinopyridin-2-amine
(Target)

4-(6-chloropyridin-2-yl)morpholine
(Stable Intermediate)

Step 2: Amination
(NH3/Cu or Pd-Cat)2,6-Dichloropyridine

(Cheap Commodity)

Step 1: SnAr
(Morpholine, Heat)

Click to download full resolution via product page

Caption: Retrosynthetic logic prioritizing the activation profile of the pyridine ring. The first

displacement is facile; the second requires catalysis or forcing conditions.
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Step 1: Synthesis of 4-(6-chloropyridin-2-yl)morpholine
The reaction of 2,6-dichloropyridine with morpholine is an SNAr process.[1]

Stoichiometry: A slight excess of morpholine (2.2–2.5 eq) acts as both nucleophile and base

to scavenge HCl. Alternatively, 1.1 eq Morpholine with 1.2 eq K2CO3 can be used to reduce

raw material waste.[1]

Solvent: Isopropanol (IPA) or Ethanol are preferred for scale-up due to low toxicity and the

ability to crystallize the product directly upon cooling and water addition.

Temperature: Reflux (80–100°C) provides rapid conversion (<4 hours).[1]

Step 2: Amination of 4-(6-chloropyridin-2-yl)morpholine
The morpholine substituent donates electron density into the pyridine ring, deactivating the

remaining chloride towards nucleophilic attack. Standard SNAr with ammonia requires high

temperatures (>180°C).[1]

Method A (Industrial/Autoclave): Aqueous NH3 (28%) with Cu2O or CuSO4 catalyst at 140–

150°C in a pressure vessel.[1] This is the most cost-effective method.

Method B (Pilot/Lab): Buchwald-Hartwig Amination using Pd catalyst (e.g., Pd2(dba)3/XPhos

or tBuBrettPhos) and LiHMDS or gaseous NH3.[1] This avoids high pressure but increases

material cost.

Recommendation: This guide details Method A (Copper-catalyzed) as it is the standard for

multi-kilogram manufacturing.

Detailed Experimental Protocol
Safety Pre-Requisites[1][2]

Hazard: 2,6-Dichloropyridine is toxic and an irritant. Morpholine is corrosive and flammable.

Engineering: Step 2 involves high pressure (approx. 5–10 bar). Use a rated

autoclave/pressure reactor with a burst disk.[1]

PPE: Full face shield, chemical resistant gloves (nitrile/neoprene), and respirator.
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Step 1: Preparation of 4-(6-chloropyridin-2-
yl)morpholine

Reagent MW ( g/mol ) Equiv.[1][2]
Mass/Vol (100g
Scale)

2,6-Dichloropyridine 147.99 1.0 100.0 g

Morpholine 87.12 2.5 147.2 g (147 mL)

Isopropanol (IPA) Solvent - 500 mL

Water Workup - 1000 mL

Procedure:

Charging: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and internal temperature probe, charge 2,6-Dichloropyridine (100 g) and IPA (500

mL).

Addition: Add Morpholine (147.2 g) dropwise over 20 minutes at room temperature. A mild

exotherm may be observed.[3]

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4–6 hours.

IPC (In-Process Control):[1] Monitor by HPLC/TLC (Hexane:EtOAc 4:1).[1] Target <1%

starting material.

Workup & Crystallization:

Cool the reaction mixture to 40–50°C.

Slowly add Water (1000 mL) over 30 minutes while stirring. The product will precipitate as

a white/off-white solid.

Cool the slurry to 0–5°C and age for 2 hours.

Isolation: Filter the solid via vacuum filtration. Wash the cake with water (2 x 200 mL) to

remove excess morpholine salts.
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Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 120–128 g (90–95%).

Appearance: White crystalline solid.

Step 2: Preparation of 6-Morpholinopyridin-2-amine
(Autoclave Method)

Reagent MW ( g/mol ) Equiv.[1][2] Mass/Vol

Chloro-intermediate 198.65 1.0 100.0 g

Aq.[1] Ammonia (28%) 17.03 10.0 350 mL

CuSO4[1]·5H2O 249.68 0.1 12.5 g

Ethylene Glycol Solvent - 100 mL

Note: Ethylene glycol acts as a co-solvent and ligand for Copper, enhancing the reaction rate.

Procedure:

Charging: Load the Chloro-intermediate (100 g), CuSO4·5H2O (12.5 g), Ethylene Glycol

(100 mL), and Aqueous Ammonia (350 mL) into a rated stainless steel autoclave (1L

capacity).

Reaction: Seal the reactor. Purge with Nitrogen (3 cycles) to remove oxygen (critical to

prevent tar formation).[1]

Heating: Heat the reactor to 145–150°C. Internal pressure will rise to approximately 8–12

bar. Stir at 500 rpm for 12–18 hours.

Workup:

Cool the reactor to <30°C. Vent the excess ammonia pressure carefully into a scrubber

(dilute acid).[1]

Transfer the dark blue reaction mixture to a flask.
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Extraction: Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 400 mL).

Note: The copper stays in the aqueous phase as the amine complex.

Purification:

Wash the combined organic layers with Brine (200 mL).

Dry over Na2SO4 and concentrate under reduced pressure to a residue.

Recrystallization: Dissolve the crude residue in hot Toluene (or Ethanol/Heptane) and cool

to precipitate the pure amine.

Drying: Dry at 40°C under vacuum.

Expected Yield: 70–80 g (78–89%).

Purity: >98% by HPLC.

Analytical Specifications
Test Specification Method

Appearance
Off-white to pale yellow

powder
Visual

Assay (HPLC) ≥ 98.0%
C18 Column, ACN/H2O (0.1%

TFA)

1H NMR Conforms to structure DMSO-d6

MS (ESI) [M+H]+ = 180.12 ± 0.5 LC-MS

Residual Copper < 20 ppm
ICP-MS (Critical for pharma

use)

Structure Confirmation (1H NMR, DMSO-d6):

δ 7.25 (t, 1H, H-4), 6.05 (d, 1H, H-3), 5.85 (d, 1H, H-5), 5.60 (s, 2H, NH2), 3.65 (m, 4H, O-

CH2), 3.30 (m, 4H, N-CH2).
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Step 1: SnAr Displacement

Step 2: Amination

2,6-Dichloropyridine
+ Morpholine

(in IPA)

Reflux 82°C
4-6 Hours

Add Water
Crystallize

Filtration & Drying
(Yield: 90-95%)

Intermediate
+ Aq. NH3 + CuSO4

Transfer Solid

Autoclave 150°C
12-18 Hours

(Pressure ~10 bar)

Vent & Extract
(EtOAc)

Recrystallization
(Toluene)

6-Morpholinopyridin-2-amine
(>98% Purity)
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Caption: Workflow for the two-step synthesis of 6-Morpholinopyridin-2-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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